molecular formula C22H28N4O5S B2555665 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-89-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2555665
M. Wt: 460.55
InChI Key: AXFNSKYCMRVYKC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C21H20N4O5S . It contains several functional groups, including a dioxidotetrahydrothiophenyl group, a furanyl group, an isopropoxypropyl group, and a pyrazolopyridine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(pyridin-2-yl)furan-2-carboxamide was achieved by heating pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . This was followed by treatment with excess diphosphorus pentasulfide in anhydrous toluene to afford the corresponding thioamide .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, the furan ring could undergo electrophilic aromatic substitution, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For instance, the presence of polar functional groups such as the carboxamide could influence its solubility in different solvents. The compound’s molecular weight is 440.47.

Scientific Research Applications

Synthesis and Biological Activity

Research into similar compounds has focused on their synthesis and evaluation for various biological activities. For instance, a study on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the interest in synthesizing novel compounds for therapeutic applications. These derivatives are evaluated for their cytotoxicity against cancer cell lines and their ability to inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).

Chemical Synthesis Techniques

The development of fused pyridine-4-carboxylic acids via the Combes-type reaction demonstrates the synthetic approaches utilized in creating complex molecules. Such studies are vital for advancing synthetic chemistry methods, providing a foundation for the synthesis of more targeted and potent compounds (Volochnyuk et al., 2010).

Antiprotozoal Applications

Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines for their antiprotozoal properties illustrate the pharmaceutical potential of such compounds. This research highlights the importance of chemical modification to enhance the efficacy of compounds against specific diseases, such as trypanosomiasis and malaria (Ismail et al., 2004).

Molecular Docking Studies

Molecular docking studies, such as those conducted on cannabinoid receptor antagonists, provide insights into the interaction mechanisms between compounds and biological targets. These studies are crucial for drug discovery, enabling the identification of potential therapeutic agents through computational models (Shim et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound are not known from the available data . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-14(2)30-10-5-8-23-22(27)17-12-18(19-6-4-9-31-19)24-21-20(17)15(3)25-26(21)16-7-11-32(28,29)13-16/h4,6,9,12,14,16H,5,7-8,10-11,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFNSKYCMRVYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCCOC(C)C)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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